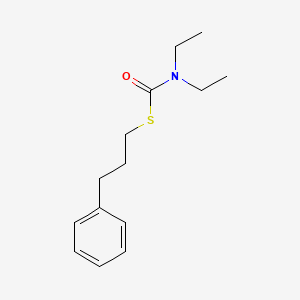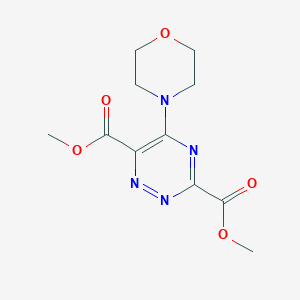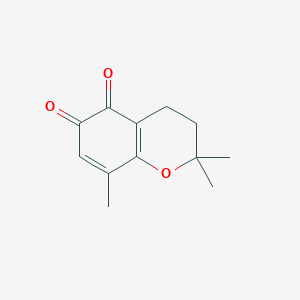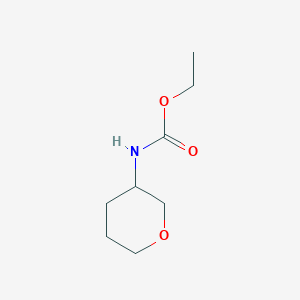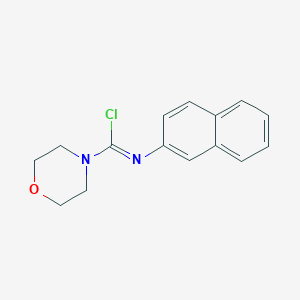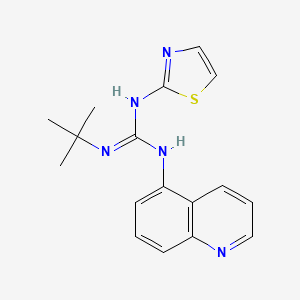
2-Naphthalenol, 1,1'-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- is a complex organic compound with the molecular formula C41H32N4O2. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound is characterized by its azo groups, which are responsible for its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- typically involves the azo coupling reaction. This process includes the reaction of 2-naphthol with diazonium salts derived from aromatic amines. The reaction conditions often require acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic medium.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its chromophoric properties.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can interact with biological molecules, leading to changes in their structure and function. The molecular targets often include enzymes and proteins, where the compound can inhibit or modify their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol, 1-((4-(o-tolylazo)-o-tolyl)azo)-: Another azo compound with similar chromophoric properties.
1,1’-((Phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis(2-naphthol): A structurally related compound with comparable applications in dye industries.
Uniqueness
2-Naphthalenol, 1,1’-((phenylmethylene)bis((2-methyl-4,1-phenylene)azo))bis- is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry.
Propriétés
Numéro CAS |
66085-68-5 |
|---|---|
Formule moléculaire |
C41H32N4O2 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C41H32N4O2/c1-26-24-31(16-20-35(26)42-44-40-33-14-8-6-10-28(33)18-22-37(40)46)39(30-12-4-3-5-13-30)32-17-21-36(27(2)25-32)43-45-41-34-15-9-7-11-29(34)19-23-38(41)47/h3-25,39,46-47H,1-2H3 |
Clé InChI |
WMIMXCPQTYMGDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)C)N=NC6=C(C=CC7=CC=CC=C76)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


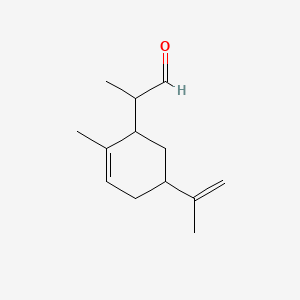
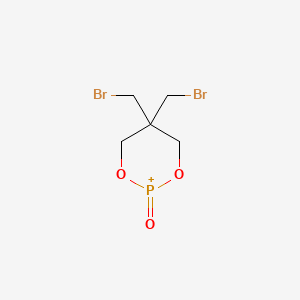
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
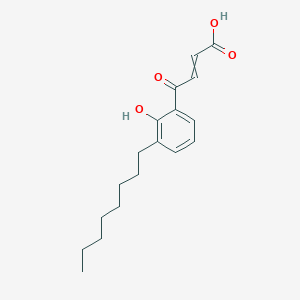

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
